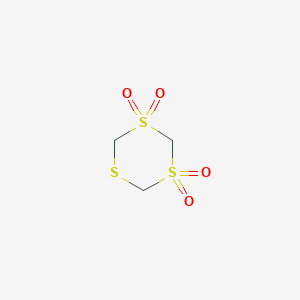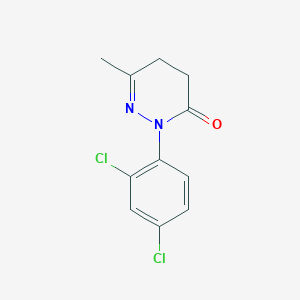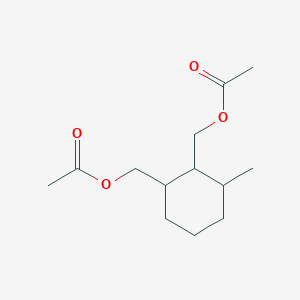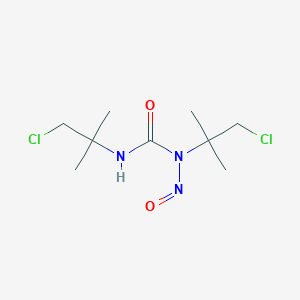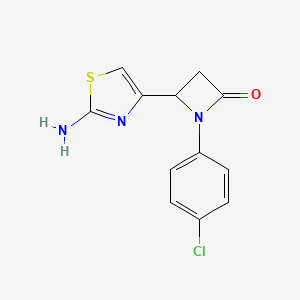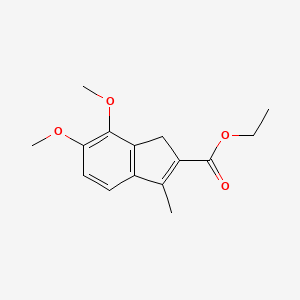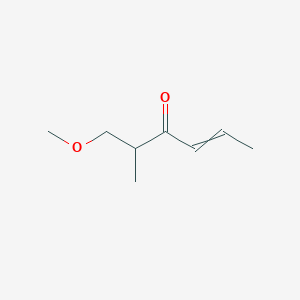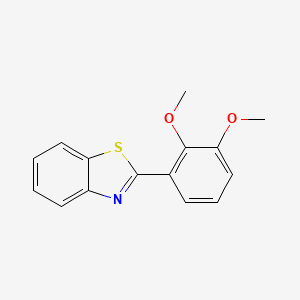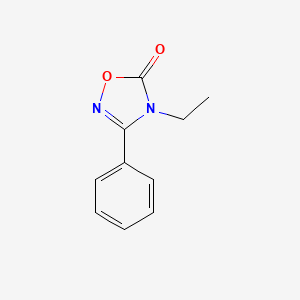
3-Amino-2-cycloheptylidene-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-cycloheptylidene-3-oxopropanoic acid: is an organic compound with the molecular formula C₁₀H₁₅NO₃ It is a derivative of propanoic acid and features a cycloheptylidene ring, an amino group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid typically involves the following steps:
Formation of the Cycloheptylidene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptylidene ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Formation of the Keto Group: The keto group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-cycloheptylidene-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or the keto group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-cycloheptylidene-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes that the compound can influence.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-cyclohexylidene-3-oxopropanoic acid: Similar structure but with a cyclohexylidene ring instead of a cycloheptylidene ring.
3-Amino-2-cyclopentylidene-3-oxopropanoic acid: Similar structure but with a cyclopentylidene ring.
Uniqueness
3-Amino-2-cycloheptylidene-3-oxopropanoic acid is unique due to its larger cycloheptylidene ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to its smaller-ring analogs.
Propiedades
Número CAS |
6966-52-5 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-amino-2-cycloheptylidene-3-oxopropanoic acid |
InChI |
InChI=1S/C10H15NO3/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h1-6H2,(H2,11,12)(H,13,14) |
Clave InChI |
OSIPFTDAQQOBLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=C(C(=O)N)C(=O)O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


